
1-Iodopentane
Overview
Description
1-Iodopentane (CAS 628-17-1), also known as n-pentyl iodide, is a primary alkyl halide with the molecular formula C₅H₁₁I. It is a colorless to pale yellow liquid with a boiling point of ~155–160°C . Structurally, it consists of a five-carbon chain terminated by an iodine atom, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopentane can be synthesized through the reaction of pentanol with hydroiodic acid. The reaction typically involves heating pentanol with hydroiodic acid in the presence of red phosphorus as a catalyst. The reaction proceeds as follows: [ \text{C5H11OH} + \text{HI} \rightarrow \text{C5H11I} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the iodination of pentane using iodine and a suitable oxidizing agent. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodopentane undergoes various chemical reactions, including:
-
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide to form pentanol. [ \text{C5H11I} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaI} ]
-
Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can produce pentene. [ \text{C5H11I} + \text{KOtBu} \rightarrow \text{C5H10} + \text{KI} + \text{tBuOH} ]
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and ammonia are common nucleophiles used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide and sodium ethoxide are used in elimination reactions.
Major Products:
Substitution: Pentanol, pentylamine, and pentanenitrile.
Elimination: Pentene
Scientific Research Applications
1-Iodopentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the preparation of radiolabeled compounds for biological studies.
Medicinal Chemistry: It is utilized in the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-iodopentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond and resulting in the formation of an alkene .
Comparison with Similar Compounds
Comparison with Similar Alkyl Iodides
Physical and Chemical Properties
Table 1: Properties of 1-Iodopentane and Analogous Alkyl Iodides
Key Observations :
- Boiling Points : Increase with chain length (1-Iodopropane < 1-Iodobutane < this compound < 1-Iodohexane).
- Dielectric Constants : Decrease with longer chains, reflecting reduced polarity. This compound (ε = 5.70) is less polar than 1-Iodopropane (ε = 6.96) .
- Density : Higher in shorter-chain iodides due to greater iodine content per unit mass.
Reactivity in Substitution Reactions
SN2 Reactivity
This compound undergoes SN2 reactions faster than 1-chloropentane due to iodine’s superior leaving group ability (weaker C–I bond vs. C–Cl) . However, its reactivity is lower than smaller alkyl iodides (e.g., iodomethane) due to steric hindrance from the pentyl chain.
Catalytic Coupling Reactions
In cross-coupling reactions, this compound yields moderate to good results (e.g., 61% in synthesizing N-pentylbenzimidazol-2-amine) . Neopentyl iodide, a branched analog, shows reduced reactivity due to steric bulk .
Research Findings and Contradictions
- Synthetic vs. Natural Occurrence : While this compound is synthesized industrially, its detection in algae suggests a natural biosynthetic pathway under stress conditions .
- Computational Challenges : Gaussian simulations of this compound’s rotational constants show discrepancies with experimental data, highlighting limitations in basis sets for heavy-atom modeling .
Biological Activity
1-Iodopentane, a simple alkyl iodide with the molecular formula CHI, is primarily utilized in organic synthesis and biological studies. This compound exhibits significant biological activity, particularly in the context of its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Overview of this compound
This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. It is primarily used as an intermediate in organic synthesis and has applications in the preparation of radiolabeled compounds for biological studies. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial settings.
Target of Action:
this compound acts as a nucleophile due to the presence of the iodine atom, which is a good leaving group. This property allows it to participate in nucleophilic substitution reactions.
Mode of Action:
The primary reactions involving this compound include:
- Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols. For example:
- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes:
Applications in Biological Studies
This compound has been used in various biological studies, particularly in the preparation of radiolabeled compounds for tracking biochemical processes. Its ability to form stable radicals upon thermal decomposition makes it useful for generating reactive species that can be studied in biological contexts .
Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other alkyl halides:
Compound | Structure | Reactivity (Nucleophilic Substitution) | Notes |
---|---|---|---|
This compound | CHI | High | Good leaving group; versatile intermediate |
1-Bromopentane | CHBr | Moderate | Less reactive than iodide |
1-Chloropentane | CHCl | Low | Least reactive among halides |
1-Iodohexane | CHI | Similar reactivity | Longer carbon chain |
Safety and Hazards
While this compound has valuable applications, it is important to note its hazardous nature. It is flammable and can cause skin and eye irritation. Proper handling and safety measures are essential when working with this compound.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-iodopentane, and how can reaction conditions be optimized to improve yield?
- Methodology: this compound is typically synthesized via nucleophilic substitution (SN2) between 1-pentanol and hydroiodic acid (HI) under reflux. Optimization involves controlling stoichiometric ratios (e.g., excess HI), temperature (60–100°C), and reaction time (4–12 hrs). Purification via fractional distillation is critical due to its low boiling point (155–157°C) . Side reactions, such as elimination, can be minimized by avoiding prolonged heating.
Q. How does the SN2 hydrolysis mechanism of this compound compare to other alkyl halides, and what factors influence its rate?
- Methodology: Hydrolysis with aqueous NaOH proceeds via an SN2 mechanism, characterized by a bimolecular rate dependence. The rate is influenced by steric hindrance (primary alkyl halides react faster than tertiary) and leaving group ability (I⁻ > Br⁻ > Cl⁻). Kinetic studies using conductivity measurements or GC-MS can track iodide release .
Q. What experimental methods are used to determine the thermodynamic properties of this compound, such as heat capacity and dipole moment?
- Methodology: Heat capacity (Cp) is measured via adiabatic calorimetry, as reported by Zábranský et al. (2002), with this compound showing Cp = 0.8983 J/g·K at 298.15 K . Dipole moments (1.90 D at 20°C) are determined using dielectric constant measurements in non-polar solvents .
Q. How can impurities in this compound be identified and removed during synthesis?
- Methodology: Common impurities include unreacted pentanol or diiodopentane. Purity is assessed via GC-MS or NMR (characteristic δH ~3.2 ppm for CH2I). Fractional distillation under reduced pressure (40–60 mmHg) effectively isolates this compound (>99% purity) .
Advanced Research Questions
How can photolysis quantum yields and I (2P1/2) formation in this compound be experimentally determined under UV irradiation?*
- Methodology: UV photolysis at 222 nm generates iodine radicals (I•) and I* (excited state). Quantum yields (Φ = 0.50 ± 0.03 for I*) are measured using laser-induced fluorescence (LIF) or time-resolved mass spectrometry. Cross-section data, though unavailable for this compound, are inferred via analogy to shorter-chain alkyl iodides .
Q. What discrepancies exist in reported thermodynamic data for this compound, and how can they be resolved?
- Methodology: Discrepancies in heat capacity values (e.g., 0.8983 J/g·K vs. estimates from group contribution methods) arise from experimental calibration errors or sample purity. Replication studies using differential scanning calorimetry (DSC) and peer-reviewed validation are recommended .
Q. How do solvent polarity and proticity affect the reaction kinetics of this compound in nucleophilic substitutions?
- Methodology: Polar aprotic solvents (e.g., DMSO) accelerate SN2 reactions by stabilizing transition states. Protic solvents (e.g., ethanol) slow reactions via solvation of nucleophiles. Kinetic studies using stopped-flow techniques with varying solvent mixtures quantify these effects .
Q. What computational models predict the reactivity of this compound in atmospheric degradation pathways?
- Methodology: Density functional theory (DFT) calculates bond dissociation energies (C–I = ~238 kJ/mol) and reaction pathways. Transition state modeling for hydroxyl radical (•OH) attacks predicts atmospheric lifetimes (~5 days), validated via smog chamber experiments .
Q. How can conflicting data on the stability of this compound under oxidative conditions be reconciled?
- Methodology: Stability studies under controlled O2 exposure using FTIR or Raman spectroscopy identify degradation products (e.g., pentanal). Conflicting data may arise from trace metal catalysts; chelating agents (e.g., EDTA) can suppress oxidation .
Q. What strategies optimize this compound’s use as an alkylating agent in quaternary ammonium salt synthesis?
Properties
IUPAC Name |
1-iodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSFCHWMBESKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060849 | |
Record name | Pentane, 1-iodo- | |
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Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light red liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Iodopentane | |
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Vapor Pressure |
4.39 [mmHg] | |
Record name | 1-Iodopentane | |
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CAS No. |
628-17-1 | |
Record name | 1-Iodopentane | |
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Record name | 1-Iodopentane | |
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Record name | 1-IODOPENTANE | |
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Record name | Pentane, 1-iodo- | |
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Record name | 1-iodopentane | |
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Record name | 1-Iodopentane | |
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